molecular formula C8H2F5N B12838035 3,6-Difluoro-2-(trifluoromethyl)benzonitrile

3,6-Difluoro-2-(trifluoromethyl)benzonitrile

Cat. No.: B12838035
M. Wt: 207.10 g/mol
InChI Key: ZEDTVPMHGQUTRT-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C8H2F5N. This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzonitrile core. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group into a benzonitrile structure. One common method involves the use of 1,2,3-trifluoro-6-nitrobenzene as a starting material. This compound undergoes a series of reactions, including nitration, reduction, and substitution, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, triphenylphosphine, and N-bromosuccinimide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds with different functional groups.

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Difluoro-2-(trifluoromethyl)benzonitrile exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms and a trifluoromethyl group influences the compound’s reactivity and interaction with other molecules. These groups can enhance the compound’s ability to form stable complexes with molecular targets, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C8H2F5N

Molecular Weight

207.10 g/mol

IUPAC Name

3,6-difluoro-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2F5N/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-2H

InChI Key

ZEDTVPMHGQUTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)C(F)(F)F)F

Origin of Product

United States

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